Cas no 6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate)

(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate structure
6029-82-9 structure
Nome del prodotto:(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
Numero CAS:6029-82-9
MF:C13H19NO3
MW:237.294863939285
CID:1619291
PubChem ID:6440943

(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
    • (1R,7aR)-7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
    • 2-butenoic acid, 2-methyl-, (1R,7aR)-2,3,5,7a-tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl ester, (2Z)-
    • 7-Angeloylretronecine
    • RETRONECINE, 1-ANGELATE
    • DTXSID70209043
    • CCRIS 4337
    • 6029-82-9
    • AKOS040761240
    • FS-6722
    • 2-BUTENOIC ACID, 2-METHYL-, 2,3,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-1H-PYRROLIZIN-1-YL ESTER, (1R-(1.ALPHA.(Z),7A.BETA.))-
    • 7-Angelylretronecine
    • UNII-9B793GX6WI
    • (+)-(7R,8R)-1-HYDROXYMETHYL-5,6,7,8-TETRAHYDRO-3H-PYRROLIZINYL (Z)-2-METHYLBUT-2-ENOATE; 7-ANGELOYLRETRONECINE
    • 9B793GX6WI
    • [(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
    • O-7-ANGELYLRETRONECINE
    • RETRONECINE, 7-(2-METHYLCROTONATE), (Z)-
    • Q27272305
    • 7-Tigloylheliotridine
    • Retronecine 7-(2-methylcrotonate)
    • 7-Angeloylheliotridine
    • Rivularine
    • O-7-Angelylheliotridine
    • O7-angelylheliotridine
    • 7-Tigloylretronecine
    • 7-O-Angeloylheliotridine
    • Inchi: InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1
    • Chiave InChI: TYGYPIIOOQNWBU-BTRLNGJCSA-N
    • Sorrisi: CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO

Proprietà calcolate

  • Massa esatta: 237.13657
  • Massa monoisotopica: 237.136493
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 373
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 49.8
  • XLogP3: 0.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.18
  • Punto di ebollizione: 343°C at 760 mmHg
  • Punto di infiammabilità: 161.2°C
  • Indice di rifrazione: 1.558
  • PSA: 49.77

(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate Letteratura correlata

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.